BenchChemオンラインストアへようこそ!

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial Antibacterial Staphylococcus aureus

This 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold is ideal for anti-staphylococcal and oncology programs. It achieves S. aureus growth inhibition at ≤1 µM and nanomolar potency against melanoma (GI50 0.15 µM) and Jurkat T-cells, with synthetic versatility for parallel library synthesis. Procure this differentiated core for targeted R&D.

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 861378-09-8
Cat. No. B2903411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS861378-09-8
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C10H10N4O/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15)
InChIKeyWJGPBSONQFSAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 861378-09-8): Procurement-Grade Triazole-4-Carboxamide Scaffold for Antimicrobial and Anticancer Research


5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 861378-09-8) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxamide class, characterized by a phenyl substitution at N1, a methyl group at C5, and a primary carboxamide at C4. This compound serves as a core scaffold for the synthesis of derivatives exhibiting antimicrobial and anticancer activities [1]. The 5-methyl-1-phenyl substitution pattern is notably prevalent in active compounds across multiple biological studies [2].

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 861378-09-8): Why In-Class Compounds Cannot Be Interchanged for Research Consistency


Substitution within the 1,2,3-triazole-4-carboxamide class is not functionally interchangeable. Systematic structure-activity relationship (SAR) studies reveal that modifications at the C5 position (methyl vs. amino vs. unsubstituted) profoundly alter biological selectivity. 5-Methyl-substituted derivatives demonstrate potent antibacterial activity against S. aureus, whereas 5-amino or fused-ring analogs preferentially target C. albicans [1]. Similarly, within the 5-methyl-1-phenyl series, variations in the amide substituent produce up to 10-fold differences in cytotoxic potency against specific cancer cell lines [2]. Generic substitution risks selecting a scaffold with divergent target specificity and reduced potency. The following evidence quantifies these critical differentiations.

Quantitative Evidence Guide: 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 861378-09-8) Differentiation Data


Antibacterial Activity: 5-Methyl Substitution Confers S. aureus Specificity vs. Amino or Fused-Ring Analogs

In a direct head-to-head antimicrobial evaluation of 1-aryl-1H-1,2,3-triazole-4-carboxamide series, 5-methyl-substituted derivatives (including the target scaffold's close analogs) demonstrated potent and selective antibacterial activity against S. aureus, whereas 5-amino and triazoloquinazoline analogs showed preferential antifungal activity against C. albicans [1]. This demonstrates that the 5-methyl substitution pattern directly determines antibacterial target specificity.

Antimicrobial Antibacterial Staphylococcus aureus

Anticancer Potency in NCI60 Panel: 5-Methyl-1-phenyl Core Enables Nanomolar Activity with Amide Optimization

When the 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide core was coupled with a 4-thiocyanatophenyl amide substituent (compound 4a), the resulting derivative achieved nanomolar antiproliferative activity comparable to doxorubicin against Jurkat T-cells, with GI50 values of 0.63–0.69 µM for the series versus doxorubicin's GI50 of 0.65 µM [1]. The same core further demonstrated a remarkable GI50 of 0.15 µM against LOX IMVI melanoma cells [1]. By comparison, other NCI60-evaluated 1,2,3-triazole-4-carboxamide derivatives lacking the 5-methyl-1-phenyl substitution pattern produced GI50 levels in the range of 11.96–32.51 µg/mL against prostate cancer cells [2].

Anticancer Cytotoxicity NCI60

Selectivity Profile: 5-Methyl-1-phenyl Core Enables Tumor-Selective Cytotoxicity with Low Keratinocyte Toxicity

Compounds derived from the 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold (including analog 4l) demonstrated selective antimicrobial action without significant impact on the viability of human keratinocytes (HaCaT line) [1]. In anticancer applications, compound 4a (bearing the 5-methyl-1-phenyl core) exhibited low toxicity towards non-cancerous HEK293, HaCaT, and Balb/c 3T3 cells while maintaining nanomolar potency against Jurkat T-cells and LOX IMVI melanoma [2]. This selective cytotoxicity profile is not uniformly observed across all 1,2,3-triazole-4-carboxamide derivatives.

Selectivity Cytotoxicity HaCaT

Derivatization Efficiency: High-Yield Hydrazide Conversion Enables Rapid Library Synthesis

The 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold can be efficiently converted to the corresponding carbohydrazide, which undergoes acid-catalyzed condensation with aromatic aldehydes to yield hydrazone derivatives in 88% yield under mild conditions (ethanol reflux, 2.5 hours) [1]. This high-yielding transformation enables rapid generation of structurally diverse compound libraries without requiring harsh reagents or extended reaction times.

Synthetic Chemistry Derivatization Hydrazide

Crystallographic Validation: Carboxylic Acid Precursor Forms Stable Hydrogen-Bonded Dimers

The carboxylic acid precursor to the target carboxamide (5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 20725-32-0) has been crystallographically characterized. The title compound forms intermolecular hydrogen bonds [2.617(2) Å] between carboxyl groups, generating R₂²(8) inversion dimers [1]. This well-defined solid-state packing motif, common to carboxylic acids, provides predictable crystallization behavior that facilitates purification and characterization during synthesis.

Crystallography Solid State Hydrogen Bonding

Synthetic Accessibility: Multicomponent Reaction Compatibility for Parallel Library Generation

The 1,2,3-triazole-4-carboxamide scaffold, including the 5-methyl-1-phenyl substitution pattern, is accessible via multicomponent synthetic routes compatible with parallel library generation [1]. Base-mediated click azide reactions enable efficient synthesis of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides from available starting materials [2]. This contrasts with alternative heterocyclic scaffolds that may require linear, low-yielding sequences unsuitable for high-throughput medicinal chemistry workflows.

Multicomponent Reaction Click Chemistry Parallel Synthesis

Validated Application Scenarios for 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 861378-09-8)


Antibacterial Drug Discovery: S. aureus-Selective Lead Optimization

Researchers developing narrow-spectrum anti-staphylococcal agents should prioritize this scaffold. Evidence demonstrates that 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives achieve 50% growth inhibition of S. aureus at ≤1 µM while showing minimal activity against fungal pathogens [1]. This selectivity contrasts with 5-amino or fused-ring triazole analogs that preferentially target C. albicans, making the 5-methyl-1-phenyl core the appropriate choice for Gram-positive antibacterial programs.

Anticancer Lead Discovery: Nanomolar-Potency Scaffold for Melanoma and Leukemia

For oncology programs targeting melanoma or hematologic malignancies, this scaffold provides a validated starting point for achieving nanomolar potency. Optimized derivatives of the 5-methyl-1-phenyl core achieve GI50 values of 0.15 µM against LOX IMVI melanoma and 0.63–0.69 µM against Jurkat T-cells, potency levels comparable to the clinical standard doxorubicin (GI50 = 0.65 µM) [2]. The core's demonstrated selectivity against normal keratinocytes and kidney cells further supports its use in cancer-selective agent development.

Medicinal Chemistry SAR Campaigns: High-Yield Derivatization Platform

This compound is ideal for structure-activity relationship campaigns requiring efficient parallel library synthesis. The carboxamide can be converted to the carbohydrazide and condensed with aromatic aldehydes in 88% yield [3], while the triazole core itself is accessible via click chemistry-compatible multicomponent reactions [1]. These synthetic advantages reduce per-compound cost and accelerate iteration cycles compared to scaffolds requiring linear synthetic sequences.

Crystallography and Solid-State Characterization Studies

Investigators requiring well-characterized crystalline precursors should consider the carboxylic acid analog (CAS 20725-32-0) of this scaffold. Single-crystal X-ray diffraction confirms a stable hydrogen-bonded dimer motif (R₂²(8)) with a precise O–H⋯O distance of 2.617(2) Å [4]. This predictable solid-state behavior ensures reproducible physical properties during procurement and handling, reducing variability in formulation and crystallization studies.

Quote Request

Request a Quote for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.